

An In-depth Technical Guide to Ammonium Transport Mechanisms in Yeast

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Compound of Interest

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This technical guide provides a comprehensive overview of the core mechanisms governing **ammonium** transport in the model organism *Saccharomyces cerevisiae*. Understanding these pathways is crucial for fundamental research in nutrient sensing and signaling, and holds potential for applications in drug development and industrial microbiology. This document details the key transporter proteins, their kinetic properties, and the intricate regulatory networks that control their activity at both transcriptional and post-translational levels.

Core Ammonium Transporters in Yeast: The Mep Family

Ammonium uptake in *Saccharomyces cerevisiae* is primarily mediated by a family of three homologous permeases: Mep1, Mep2, and Mep3. These transporters belong to the conserved Amt/Mep/Rh family of **ammonium** transport proteins found across all domains of life. While all three facilitate the transport of **ammonium** across the plasma membrane, they exhibit distinct kinetic properties and physiological roles. A strain lacking all three MEP genes is unable to grow on media containing low concentrations of **ammonium** (<5 mM) as the sole nitrogen source, highlighting their collective importance. However, they are not essential for growth at high **ammonium** concentrations (>20 mM).^{[1][2]}

Kinetic Properties of Mep Transporters

The Mep transporters display a range of affinities for **ammonium**, allowing the cell to efficiently scavenge this crucial nutrient across a wide spectrum of environmental concentrations. Mep2 is the high-affinity transporter, Mep1 has an intermediate affinity, and Mep3 is the low-affinity, high-capacity transporter. The kinetic parameters for each transporter are summarized in the table below.

Transporter	Substrate	Km	Vmax	Optimal pH	Reference
Mep1p	Ammonium (NH ₄ ⁺)	5 - 10 µM	~15 nmol/min/mg protein	6.0	[3][4]
Mep2p	Ammonium (NH ₄ ⁺)	1 - 2 µM	~10 nmol/min/mg protein	4.0	[3][4]
Mep3p	Ammonium (NH ₄ ⁺)	1.4 - 2.1 mM	~70 nmol/min/mg protein	Not specified	[1][3]

Table 1: Kinetic parameters of the Mep **ammonium** transporters in *Saccharomyces cerevisiae*. Km and Vmax values were determined using radiolabeled methyl**ammonium** uptake assays.

Distinct Physiological Roles

Beyond their primary function in nutrient acquisition, at least one of the Mep transporters, Mep2, plays a crucial role as a sensor. Under conditions of nitrogen limitation, Mep2 is required for the induction of pseudohyphal growth, a developmental transition that allows yeast to forage for nutrients.[4] This dual function as both a transporter and a sensor, or "transceptor," highlights the sophisticated mechanisms yeast employ to link nutrient availability with developmental programs.

Regulation of Ammonium Transporter Expression and Activity

The expression and activity of the Mep transporters are tightly regulated to match the cell's nitrogen requirements and the availability of different nitrogen sources in the environment. This

regulation occurs at multiple levels, including transcriptional control of the MEP genes and post-translational modifications of the Mep proteins.

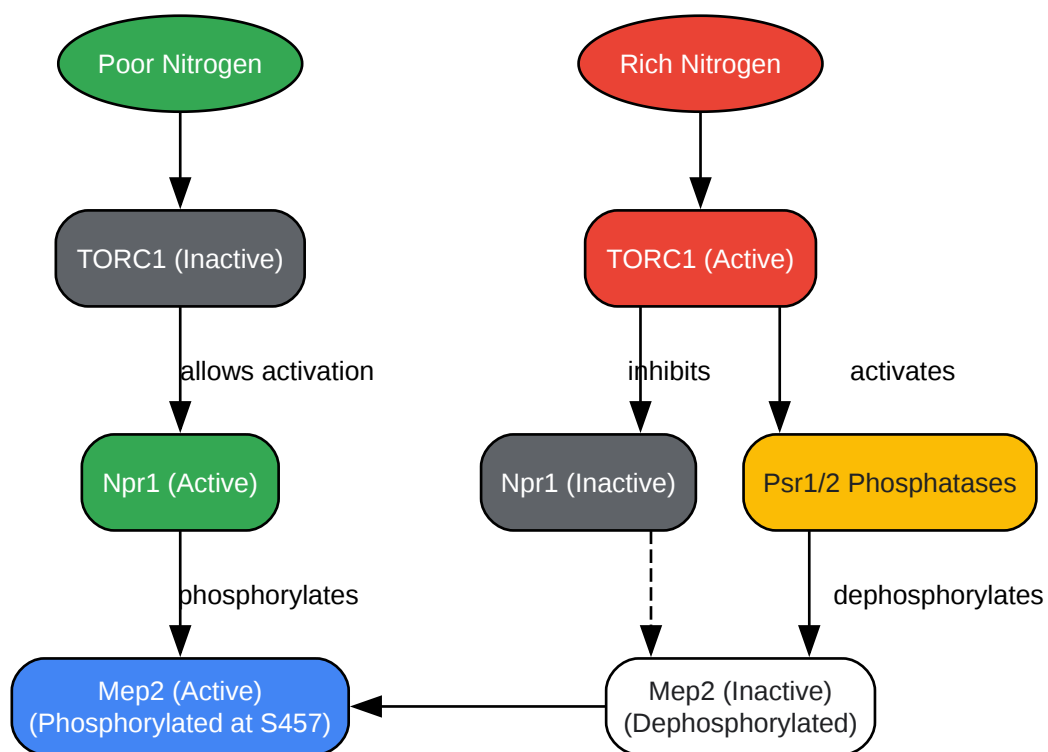
Transcriptional Regulation by Nitrogen Catabolite Repression (NCR)

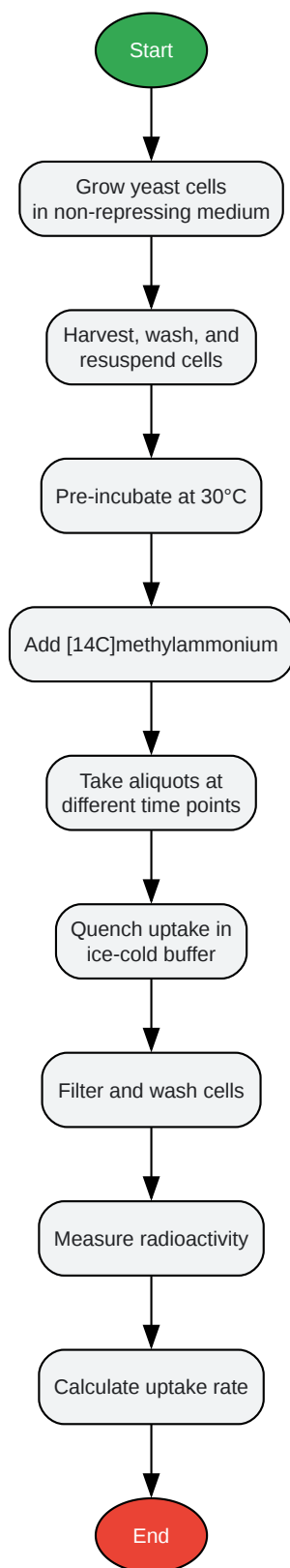
The expression of the MEP genes is subject to Nitrogen Catabolite Repression (NCR), a global regulatory system that ensures the preferential utilization of favorable nitrogen sources, such as glutamine and **ammonium**. When a preferred nitrogen source is abundant, the transcription of genes required for the utilization of poorer nitrogen sources, including the MEP genes, is repressed.^{[1][2]} This regulation is primarily mediated by the GATA family of transcription factors, Gln3p and Gat1p (also known as Nil1p).

Under nitrogen-limiting conditions, Gln3p and Gat1p are dephosphorylated and translocate from the cytoplasm to the nucleus, where they bind to GATA sequences in the promoter regions of NCR-sensitive genes, leading to their transcriptional activation. Conversely, in the presence of abundant nitrogen, the Target of Rapamycin Complex 1 (TORC1) signaling pathway is active, leading to the phosphorylation and cytoplasmic retention of Gln3p and Gat1p, thereby repressing the expression of NCR-sensitive genes.

The regulation of the individual MEP genes by these GATA factors is distinct:

- MEP1 and MEP3: Expression is primarily activated by Gln3p. Gat1p has been reported to have a down-regulatory effect on their expression.^{[1][3]}
- MEP2: High-level transcription requires both Gln3p and Gat1p.^{[1][3]}





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